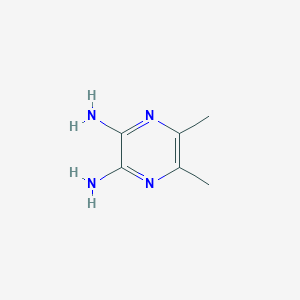
5,6-Dimethylpyrazine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylpyrazine-2,3-diamine is an organic compound with the molecular formula C6H10N4 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,6-Dimethylpyrazine-2,3-diamine can be synthesized through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic systems such as copper-chromium, copper-zinc-chromium, or zinc-phosphoric acid-manganese . These catalysts facilitate the condensation reactions between diamines and diols or epoxides, leading to the formation of the desired pyrazine derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethylpyrazine-2,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
5,6-Dimethylpyrazine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, flavoring agents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylpyrazine-2,3-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with DNA to exert its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavoring agents and its distinct aroma properties.
2,3,5,6-Tetramethylpyrazine: Studied for its pharmacological effects, including neuroprotective and anti-inflammatory properties.
Phenazines: A class of compounds with diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
5,6-Dimethylpyrazine-2,3-diamine stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
53114-83-3 |
|---|---|
Formule moléculaire |
C6H10N4 |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
5,6-dimethylpyrazine-2,3-diamine |
InChI |
InChI=1S/C6H10N4/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,7,9)(H2,8,10) |
Clé InChI |
PVCTUFKTJGOWKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



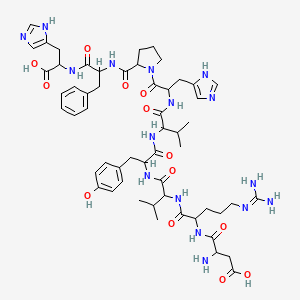
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12110351.png)
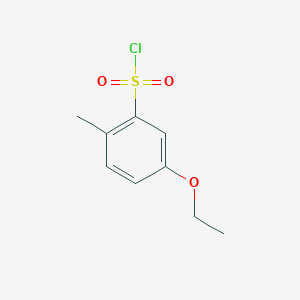
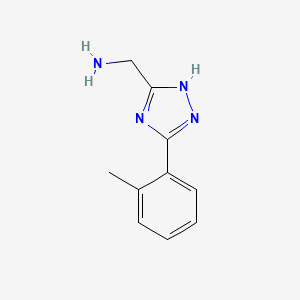
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
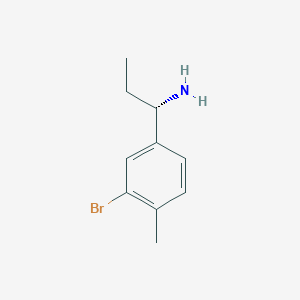
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)


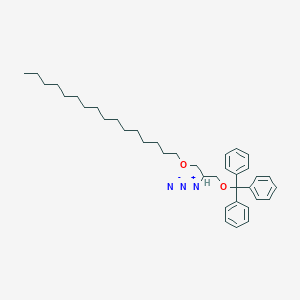
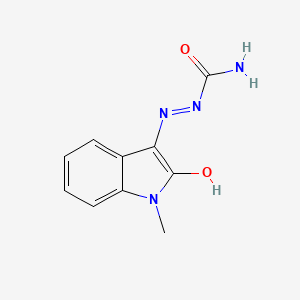
![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)
